![molecular formula C10H10O4 B2819919 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid CAS No. 1594835-92-3](/img/structure/B2819919.png)
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, commonly known as BHAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Benzofuran Derivatives Synthesis: The Rossing’s reaction of 4-substituted 2-acylphenoxyacetic acids leads to a mixture of benzofurans and 2-benzofurancarboxylic acids, where electron-withdrawing substituents favor the formation of 2-benzofurancarboxylic acids (Suzuki et al., 1983).
- Novel Benzofuran Synthesis: A novel synthesis of benzofurans from dihydrocoumarins, indicating the versatility of these compounds in chemical transformations (Shachan‐Tov & Frimer, 2012).
Biological Applications and Pharmacological Potential
- Anti-HIV and Anticancer Agents: A study synthesized novel benzofuran derivatives showing potential anti-HIV, anticancer, and antimicrobial activities, highlighting the therapeutic potential of benzofuran compounds (Rida et al., 2006).
- Antitumor Agents Inhibiting Tubulin Polymerization: Dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential anticancer activity, specifically their ability to inhibit tubulin polymerization, indicating a novel class of antimitotic agents (Pieters et al., 1999).
Synthetic Methodologies and Chemical Transformations
- Enzymatic Synthesis of Enantiomerically Pure Compounds: The efficient synthesis of highly enantiomerically enriched 2-heteroaryl-2-hydroxyacetic acids from racemic substrates using a sequential enzymatic procedure demonstrates the utility of benzofuran derivatives in asymmetric synthesis (Naghi et al., 2012).
- Intramolecular Transacetalization: The synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety, starting with compounds related to 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid, showcases innovative pathways in organic synthesis (Asare-Nkansah & Wünsch, 2016).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAAQHNCJDKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1594835-92-3 |
Source
|
Record name | 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.